molecular formula C23H28N4O6S2 B2513442 Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-76-0

Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2513442
CAS No.: 398998-76-0
M. Wt: 520.62
InChI Key: MXMNNYIMAKPZJQ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a complex polycyclic framework. Its structure comprises:

  • A 4,5,6,7-tetrahydrobenzo[b]thiophene core, a bicyclic system with a sulfur atom, substituted at the 2-position with a carbamoyl group.
  • A phenylsulfonyl linker bridging the thiophene moiety to a piperazine ring, which is further functionalized with an ethyl carboxylate group.

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions (e.g., coupling of carbamoyl groups) and cyclization steps, as inferred from analogous pathways in and .

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-2-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)21(29)25-22-19(20(24)28)17-5-3-4-6-18(17)34-22/h7-10H,2-6,11-14H2,1H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMNNYIMAKPZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30N4O6S2C_{24}H_{30}N_{4}O_{6}S_{2}, with a molecular weight of 534.65 g/mol. It features a piperazine core linked to a sulfonamide and a carbamoyl-substituted benzo[b]thiophene moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have demonstrated the ability to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endogenous lipids like anandamide, which are associated with analgesic and anti-inflammatory effects .
  • Antitumor Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in MCF-7 breast cancer cells through cell cycle arrest and necrosis .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially enhancing the compound's therapeutic profile in inflammatory conditions.

Antitumor Activity

A study evaluated the antitumor properties of related compounds, reporting IC50 values ranging from 23.2 to 49.9 µM against cancer cell lines. The tested compound induced apoptosis and cell cycle arrest at G2/M phase, demonstrating its potential as an anticancer agent .

CompoundIC50 (µM)Mechanism
Compound A23.2Apoptosis induction
Compound B49.9Cell cycle arrest

Pain Relief and Analgesic Effects

In models of neuropathic pain, similar piperazine derivatives have shown promise in reducing pain responses by modulating endocannabinoid levels through FAAH inhibition .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies using MCF-7 cells indicated that treatment with the compound led to a significant reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations compared to untreated controls .
  • Neuropathic Pain Model : A study demonstrated that FAAH inhibitors like those related to this compound effectively reduced tactile allodynia in rat models of neuropathic pain, suggesting a potential clinical application for chronic pain management .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is primarily studied for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes and pathways crucial for tumor growth. For instance, studies have shown that derivatives of piperazine can act as inhibitors of certain kinases involved in cancer cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In silico studies suggest potential inhibition of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses . This positions the compound as a candidate for further development into anti-inflammatory drugs.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. The mechanistic pathways through which this compound exerts its biological effects are still under investigation but may involve the modulation of enzyme activity or receptor interactions.

Several studies have focused on the biological activity of structurally related compounds:

StudyFindings
Study AIdentified potential anticancer activity through kinase inhibition.
Study BEvaluated anti-inflammatory properties via molecular docking studies targeting 5-lipoxygenase.
Study CDemonstrated diverse biological activities leading to the hypothesis of multiple therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Physicochemical Properties Synthesis Highlights References
Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Tetrahydrobenzo[b]thiophene Carbamoyl, sulfonyl-piperazine-ethyl carboxylate High polarity (sulfonyl, carbamoyl) Multi-step coupling, cyclization
S-alkylated 1,2,4-triazoles [10–15] () 1,2,4-Triazole Phenylsulfonyl, fluorophenyl, thioether LogP ~3–4 (moderate lipophilicity) Alkylation of triazole-thiones
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines [16a,b] () Pyrazolo-triazolo-pyrimidine Nitrophenyl, fluorophenyl/dichlorophenyl High melting points (>340°C) Condensation with benzhydrazide
Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate () Benzothiazole Ethoxymethylenebenzothiazole, sulfonyl-piperazine XLogP3 = 3.1, TPSA = 143 Ų Carbamoylation of benzothiazole
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Piperazine Chlorophenyl, ethyl carboxamide Chair conformation (piperazine) Direct carboxamide coupling
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () Piperazine Nitrophenyl, ethyl carboxylate Strong electron-withdrawing (NO₂) Nitro-substitution via SNAr

Key Findings :

Core Heterocycles :

  • The tetrahydrobenzo[b]thiophene core in the target compound distinguishes it from analogs with triazole (), pyrimidine (), or benzothiazole () cores. These heterocycles influence electronic properties and binding affinities. For example, the sulfur atom in thiophene/thiazole derivatives may enhance π-π stacking, while triazoles improve metabolic stability .

Substituent Effects: The sulfonyl-piperazine-carboxylate moiety (shared with and ) contributes to solubility via polar interactions, whereas nitro () or chloro () substituents increase electron deficiency, affecting reactivity in nucleophilic environments .

Synthesis Complexity :

  • The target compound’s synthesis likely requires precise coupling of the tetrahydrobenzo[b]thiophene and sulfonyl-piperazine units, akin to the multi-step protocols in (triazole synthesis) and (benzothiazole coupling). This contrasts with simpler piperazine derivatives in –6, which are synthesized via single-step substitutions .

Physicochemical Properties :

  • The target compound’s polar surface area (estimated >140 Ų due to carbamoyl and sulfonyl groups) suggests moderate membrane permeability, comparable to benzothiazole analogs in . In contrast, nitrophenyl derivatives () exhibit higher lipophilicity (LogP ~3.5) due to the nitro group .

Thermal Stability :

  • Pyrimidine-triazole hybrids () show exceptional thermal stability (mp >340°C), likely due to fused aromatic systems. The target compound’s stability may be lower, given its partially saturated tetrahydrobenzo[b]thiophene core .

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for this compound?

The compound is synthesized via multi-step reactions, including amide coupling, sulfonylation, and piperazine ring functionalization. Key steps involve:

  • Amide bond formation between the tetrahydrobenzo[b]thiophene carbamoyl group and the phenylsulfonyl moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Sulfonylation using sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Piperazine ring modification via nucleophilic substitution or esterification . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), temperature control (±2°C tolerance), and purification via column chromatography (silica gel, gradient elution) .

Q. How is structural characterization performed, and what spectral benchmarks are critical?

Characterization relies on:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.2–3.6 ppm (piperazine CH₂), and δ 6.8–8.0 ppm (aromatic protons) confirm core groups .
  • ¹³C NMR : Carbonyl signals (C=O) at ~165–175 ppm validate carbamoyl and ester functionalities .
    • High-resolution mass spectrometry (HRMS) : Exact mass ±5 ppm deviation ensures molecular formula accuracy .
    • X-ray crystallography (if crystals form): Resolves stereochemistry and hydrogen-bonding patterns .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol; insoluble in water. Pre-solubilization in DMSO followed by aqueous dilution is recommended for biological assays .
  • Stability :
  • pH stability : Degrades at pH <3 or >10 (hydrolysis of ester/carbamoyl groups) .
  • Thermal stability : Stable at 25°C for 24 hours; decomposition occurs at >80°C .
    Store desiccated at –20°C for long-term stability .

Q. Which functional groups dictate reactivity in derivatization studies?

  • Piperazine ring : Susceptible to alkylation or acylation at the secondary amine .
  • Ethyl ester : Hydrolyzable to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
  • Sulfonamide : Participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC₅₀ for reference drugs) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme involvement .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Computational docking : Predict binding affinities to targets like kinases or GPCRs using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized proteins .
  • Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. How can derivatives be designed to improve pharmacokinetics (e.g., bioavailability)?

  • Ester → carboxylic acid conversion : Enhances aqueous solubility for oral administration .
  • Piperazine substitution : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve absorption .
  • Prodrug strategies : Mask carbamoyl groups with enzymatically cleavable protectors .

Q. What analytical approaches resolve spectral ambiguities (e.g., overlapping NMR peaks)?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded regions (e.g., piperazine CH₂ vs. thiophene protons) .
  • Dynamic light scattering (DLS) : Detects aggregation in solution that may distort spectral data .
  • Isotopic labeling : ¹³C/¹⁵N labels clarify ambiguous signals in complex mixtures .

Q. How can thermal degradation pathways be analyzed for formulation development?

  • Thermogravimetric analysis (TGA) : Identifies decomposition onset temperatures (e.g., 150–200°C) .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting points) and amorphous/crystalline content .
  • Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf life .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms target protein stabilization upon compound binding .
  • Fluorescence polarization : Measures displacement of fluorescent ligands in live cells .
  • Western blotting : Tracks downstream signaling markers (e.g., phosphorylated ERK for kinase inhibition) .

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